molecular formula C18H26N4+2 B1211230 p-Azophenyltrimethylammonium CAS No. 21704-61-0

p-Azophenyltrimethylammonium

Cat. No. B1211230
CAS RN: 21704-61-0
M. Wt: 298.4 g/mol
InChI Key: KSOCVFUBQIXVDC-UHFFFAOYSA-N
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Description

P-azophenyltrimethylammonium is an azobenzene derivative carrying two para-trimethylammonium substituents. It derives from an azobenzene.

Scientific Research Applications

1. Immunological Studies

p-Azophenyltrimethylammonium has been studied for its immunological properties, particularly in the context of antibody-antigen interactions. Koshland, Englberger, and Gaddone (1965) investigated the resistance of anti-p-azophenyltrimethylammonium antibody to iodination, revealing its structural resilience and distinctness from antibodies like anti-p-azophenylarsonate (Koshland, Englberger, & Gaddone, 1965). Freedman and Painter (1971) further explored this area, focusing on the purification and characterization of anti-p-azophenyltrimethylammonium antibodies, which have unique isoelectric properties and binding affinities (Freedman & Painter, 1971).

2. Biochemical Probing

The compound's biochemical applications have been investigated, particularly in the context of photoactivatable probes. Dormán and Prestwich (1994) discussed the use of azophenol derivatives, including p-Azophenyltrimethylammonium, as probes in protein, nucleic acid, and lipid biochemistry, highlighting their chemical stability and specificity (Dormán & Prestwich, 1994).

3. Antibody Binding and Cation Effects

Grossberg, Chen, Rendina, and Pressman (1962) investigated the effects of inorganic cations on the binding of homologous hapten by antibody to p-Azophenyltrimethylammonium, highlighting the role of cation competition with the hapten for antibody binding sites (Grossberg, Chen, Rendina, & Pressman, 1962).

4. Antibody Preparation and Stability

Isakson, Honegger, and Kinsky (1979) described the preparation of stable erythrocyte target cells for detecting the antibody response to azophenyltrimethylammonium, showcasing its utility in immunological assays (Isakson, Honegger, & Kinsky, 1979).

5. Affinity Labeling of Antibodies

Fenton and Singer (1965) explored the affinity labeling of antibodies to the p-azophenyltrimethylammonium hapten, providing insights into antibody active sites and their structural relationships (Fenton & Singer, 1965).

properties

CAS RN

21704-61-0

Product Name

p-Azophenyltrimethylammonium

Molecular Formula

C18H26N4+2

Molecular Weight

298.4 g/mol

IUPAC Name

trimethyl-[4-[[4-(trimethylazaniumyl)phenyl]diazenyl]phenyl]azanium

InChI

InChI=1S/C18H26N4/c1-21(2,3)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3/q+2

InChI Key

KSOCVFUBQIXVDC-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C

synonyms

4-azobenzenetrimethylammonium
4-azobenzenetrimethylammonium bromide
azoTAB
p-azobenzenetrimethylammonium
p-azophenyltrimethylammonium
para-azbenzenetrimethylammonium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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